molecular formula C14H12OS2 B8419584 s-Benzyl o-phenyl carbonodithioate CAS No. 24472-74-0

s-Benzyl o-phenyl carbonodithioate

Cat. No.: B8419584
CAS No.: 24472-74-0
M. Wt: 260.4 g/mol
InChI Key: DKKUKDFFFUHZPG-UHFFFAOYSA-N
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Description

S-Benzyl o-phenyl carbonodithioate is a useful research compound. Its molecular formula is C14H12OS2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

24472-74-0

Molecular Formula

C14H12OS2

Molecular Weight

260.4 g/mol

IUPAC Name

O-phenyl benzylsulfanylmethanethioate

InChI

InChI=1S/C14H12OS2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

DKKUKDFFFUHZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl mercaptan (1.24 g, 10 mmol) was added to an aqueous (20 mL) solution of NaOH (0.8 g, 20 mmol) at room temperature and stirred for 15 minutes. Phenyl thionochloroformate (2.07 g, 12 mmol) was next added dropwise to this solution at the same temperature and stirred for a further 2 hours. Diethyl ether (20 mL) and water (50 mL) was added and the organic layer separated. The aqueous layer was extracted with diethyl ether (3×20 mL). The combined organic fractions were dried with Na2SO4, filtered, the solvent removed and the crude product chromatographed (using silica gel, 2% ethyl acetate in petroleum spirits) to afford the title compound (1.95 g, 75%) as a yellow oil. 1H-nmr (CDCl3) δ 4.43 (2H), 7.10-7.50 (10H). 13C-nmr (CDCl3) δ 41.7, 122.1, 126.7, 127.8, 128.8, 129.3, 129.6, 135.1, 154.0, 213.0.
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75%

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